REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.Cl[CH2:11][C:12](=O)[CH3:13]>>[CH3:1][O:2][C:3]1[C:12]([CH3:13])=[CH:11][N:5]2[C:4]=1[CH:9]=[CH:8][CH:7]=[CH:6]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is obtained
|
Type
|
CUSTOM
|
Details
|
the Tschitschibabin reaction
|
Type
|
CUSTOM
|
Details
|
The product is isolated in the form of a yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes in the freezer
|
Name
|
|
Type
|
|
Smiles
|
COC=1C(=CN2C=CC=CC12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |